3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O4S2/c1-14-18(21)5-4-6-19(14)31(28,29)24-10-8-23(9-11-24)20-15(2)22-25(16(20)3)17-7-12-30(26,27)13-17/h4-6,17H,7-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQFCRLIJVYNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 332.8 g/mol. The structure features a piperazine ring, a sulfonyl group, and a tetrahydrothiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁ClN₂O₃S |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396850-89-7 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to our compound. Pyrazoles have been shown to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy . For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study on similar compounds indicated that they effectively reduced inflammation in animal models by suppressing the release of these cytokines .
Antimicrobial Activity
Research indicates that certain pyrazole derivatives possess antimicrobial properties. Compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains and fungi. For example, studies have shown that pyrazoles can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features:
- Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can enhance or diminish biological activity.
- Piperazine Linkage : The presence of a piperazine moiety is crucial for interacting with biological targets such as receptors and enzymes.
- Sulfonyl Group : This functional group contributes to the solubility and bioavailability of the compound.
Case Study 1: Anticancer Efficacy
A recent investigation into a series of pyrazole-based compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. The study reported that compounds with a similar piperazine-sulfonamide structure showed enhanced apoptosis in cancer cells when combined with standard chemotherapy agents like doxorubicin .
Case Study 2: Anti-inflammatory Action
In another study focusing on the anti-inflammatory properties of pyrazole derivatives, researchers found that specific modifications led to increased inhibition of carrageenan-induced paw edema in rats. The compounds tested showed a marked reduction in swelling compared to controls, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with shared structural motifs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Features | Key Differences | Biological Activity (Hypothetical) |
|---|---|---|---|
| 3-(4-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | Sulfonylated piperazine, pyrazole, tetrahydrothiophene dioxide | Unique chloro-methylphenyl sulfonyl group; tetrahydrothiophene dioxide backbone | Potential kinase inhibition (e.g., JAK3) |
| 4-((4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperazin-1-yl)sulfonyl)benzonitrile | Sulfonylated piperazine, pyrazole, benzonitrile | Nitrile substituent instead of chloro-methylphenyl; lacks tetrahydrothiophene | CYP450 enzyme modulation |
| 1-(4-(Methylsulfonyl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | Methylsulfonylphenyl, pyrazole, carboxamide | Carboxamide group replaces piperazine; simplified sulfonyl linkage | Anticancer activity (e.g., tubulin inhibition) |
| 2-(4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3,5-dimethylpyrazine | Fluorophenyl sulfonyl, piperazine, pyrazine | Pyrazine ring instead of pyrazole; fluorine substitution | Serotonin receptor antagonism |
Key Observations:
Heterocyclic Backbone : The tetrahydrothiophene dioxide moiety distinguishes it from simpler backbones (e.g., benzonitrile or pyrazine), possibly influencing conformational stability and metabolic resistance.
Biological Implications : Structural differences correlate with divergent biological activities. For instance, fluorophenyl sulfonyl derivatives (e.g., Compound 4) are associated with receptor antagonism, whereas the target compound’s chloro-methylphenyl group may favor kinase inhibition.
Methodological Considerations
The SHELX system (particularly SHELXL ) is widely utilized for refining small-molecule crystal structures, enabling precise comparisons of bond lengths, angles, and torsional conformations between analogs . For example:
- The target compound’s piperazine ring geometry (e.g., chair vs. boat conformation) could be compared to analogs using SHELXL-refined data.
- Sulfonyl group orientation and intermolecular interactions (e.g., hydrogen bonding) may explain differences in solubility or crystallinity.
Q & A
Q. Basic
- X-ray crystallography : Resolves 3D conformation (e.g., bond angles, torsion angles) with mean C–C deviation < 0.005 Å .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., pyrazole CH at δ 2.17–2.22 ppm, sulfonyl group absence of protons) .
- FT-IR : Confirms sulfonyl S=O stretches (1292–1297 cm) and pyrazole C=N (1682–1685 cm) .
When crystallographic data and NMR analysis present conflicting structural information, what methodological approaches should be employed to resolve these discrepancies?
Q. Advanced
Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering in tetrahydrothiophene dioxide) that may obscure NMR signals .
DFT calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms or conformers .
Redetermination of crystal structure : Ensure data collection at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
Cross-validation with mass spectrometry : High-resolution MS confirms molecular formula, ruling out isomeric impurities .
What role do the sulfonyl and tetrahydrothiophene dioxide moieties play in the compound's physicochemical properties?
Q. Basic
- Sulfonyl group : Enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic substitutions. It also increases thermal stability (decomposition >250°C) .
- Tetrahydrothiophene dioxide : Introduces ring strain and polarizability, improving solubility in polar aprotic solvents (e.g., DMSO) .
How can computational chemistry tools be integrated with experimental data to predict and explain the reactivity patterns of this compound in nucleophilic substitution reactions?
Q. Advanced
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes with nucleophilic active sites) to predict regioselectivity .
- DFT-based transition state analysis : Identifies energy barriers for reactions at the sulfonylated piperazine (e.g., SN2 displacement at the chloro-substituted phenyl group) .
- MD simulations : Models solvation effects, revealing why THF outperforms DCM in stabilizing intermediates during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
